Isophorone

Description

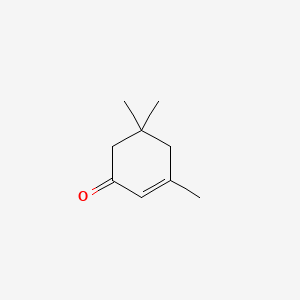

Structure

3D Structure

Propriétés

IUPAC Name |

3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOVHMDZYOCNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Record name | ISOPHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0169 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020759 | |

| Record name | Isophorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isophorone appears as a clear colorless liquid, with a camphor-like odor. Less dense than water and insoluble in water. Boiling point 420 °F. Flash point near 200 °F. Contact irritates skin and eyes. Toxic by ingestion. Used as a solvent and in pesticides., Liquid, Colorless to white liquid with a peppermint-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; peppermint-like odour, Colorless to white liquid with a camphor-like odor., Colorless to white liquid with a peppermint-like odor. | |

| Record name | ISOPHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Cyclohexen-1-one, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophorone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0169 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isophorone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1044/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOPHORONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/673 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0355.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

419.4 °F at 760 mmHg (NTP, 1992), 215.32 °C, 213.00 to 215.00 °C. @ 760.00 mm Hg, 215 °C, 419.4 °F, 419 °F | |

| Record name | ISOPHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0169 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/673 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0355.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

184 °F (NTP, 1992), 84 °C, 184 °F (84 °C) CLOSED CUP, 84 °C c.c., 184 °F | |

| Record name | ISOPHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophorone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0169 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/673 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0355.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Soluble in ether, acetone, alcohol, Has high solvent power for vinyl resins, cellulose esters, ether, and many substances soluble with difficulty in other solvents., In water, 12,000 mg/l @ 25 °C., 12 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.2, slightly soluble in water; soluble in ether and acetone, Miscible at room temperature (in ethanol), 1% | |

| Record name | ISOPHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0169 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isophorone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1044/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isophorone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0355.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.921 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.9255 @ 20 °C, Bulk density: 7.7 lb/gal @ 20 °C, Relative density (water = 1): 0.92, 0.919-0.927, 0.92 | |

| Record name | ISOPHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0169 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isophorone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1044/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOPHORONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/673 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0355.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.77 (Air= 1), Relative vapor density (air = 1): 4.8, 4.77 | |

| Record name | ISOPHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0169 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/673 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.2 mmHg at 68 °F ; 1 mmHg at 100 °F (NTP, 1992), 0.43 [mmHg], 0.438 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 40, 0.3 mmHg | |

| Record name | ISOPHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophorone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0169 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/673 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0355.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

It usually contains 1-3% of the isomeric beta-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one)., COMMERCIAL ISOPHORONE USUALLY CONTAINS SOME UNCONJUGATED ISOMER (UP TO 5%) AND SMALL AMOUNTS (<1%) OF XYLITONE, Beta-isophorone 2-4%, mesitylene (1,3,5-trimethylbenzene) trace, mesityl oxide (2-methyl-2 pentene-4-one) trace, phorone (2,6-dimethyl-2, 5-heptadiene-4-one) trace, isoxylitones trace, water trace. | |

| Record name | ISOPHORONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid, Colorless to white-liquid., Clear liquid | |

CAS No. |

78-59-1 | |

| Record name | ISOPHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophorone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophorone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPHORONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ISOPHORONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylcyclohex-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BR99VR6WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPHORONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0169 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/673 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Cyclohexen-1-one, 3,5,5-trimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GW757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

18 °F (NTP, 1992), -8.1 °C, -8 °C, 17 °F | |

| Record name | ISOPHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0169 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/673 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0355.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Synthesis of Isophorone from Acetone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a versatile α,β-unsaturated cyclic ketone, is a key industrial chemical with wide-ranging applications as a high-boiling point solvent and a precursor in the synthesis of various polymers and fine chemicals. This technical guide provides an in-depth exploration of the synthesis of isophorone from acetone, focusing on the underlying reaction mechanism, detailed experimental protocols for both liquid and vapor-phase processes, and a quantitative analysis of various catalytic systems. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of this important industrial process.

Introduction

The commercial production of isophorone relies exclusively on the self-condensation of acetone.[1][2] This process, typically catalyzed by a base, involves a complex series of reactions, including aldol condensation and Michael addition, ultimately leading to the formation of the cyclic ketone.[1][2][3] The reaction can be performed in either the liquid or vapor phase, with each method offering distinct advantages and challenges.[1][4] This guide will elucidate the mechanistic intricacies of this transformation and provide practical details for its laboratory and industrial-scale execution.

Reaction Mechanism

The base-catalyzed synthesis of isophorone from acetone proceeds through a multi-step mechanism involving several key intermediates. The overall reaction converts three molecules of acetone into one molecule of isophorone and two molecules of water.[5]

The primary steps in the reaction pathway are:

-

Aldol Addition: Two molecules of acetone undergo an aldol addition to form diacetone alcohol.[1][6]

-

Dehydration: Diacetone alcohol then dehydrates to form mesityl oxide.[1][6]

-

Michael Addition: A third molecule of acetone (in its enolate form) attacks the mesityl oxide via a Michael addition.[1]

-

Intramolecular Aldol Condensation and Dehydration: The resulting intermediate undergoes an intramolecular aldol condensation followed by dehydration to yield α-isophorone.[1]

A side product, β-isophorone, can also be formed, in which the carbon-carbon double bond is not conjugated with the ketone.[6]

Signaling Pathway Diagram

Caption: Reaction mechanism for the base-catalyzed synthesis of isophorone from acetone.

Experimental Protocols

The synthesis of isophorone can be broadly categorized into liquid-phase and vapor-phase processes. The choice of method depends on factors such as the desired scale of production, catalyst type, and operational conditions.

Liquid-Phase Synthesis

Liquid-phase synthesis is often employed for industrial-scale production and can be performed in batch, semi-continuous, or continuous modes.[5] Homogeneous catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used.[1]

Detailed Experimental Protocol (Batch Process):

-

Reactor Setup: A high-pressure autoclave equipped with a mechanical stirrer, temperature and pressure sensors, and a heating mantle is required.

-

Reactant Charging: The autoclave is charged with acetone and an aqueous solution of a strong base catalyst (e.g., 10 wt% KOH or NaOH solution).[1][7] Co-catalysts such as magnesium oxide, aluminum oxide, calcium oxide, barium oxide, and lanthanum may also be added to improve reaction efficiency.[7]

-

Reaction Conditions: The reactor is sealed and heated to a temperature range of 150-250 °C.[7] The reaction is typically carried out under constant stirring for a duration of 2 to 4 hours.[7][8] The pressure inside the autoclave will rise due to the vapor pressure of acetone and the water formed during the reaction.

-

Work-up and Purification:

-

After the reaction, the autoclave is cooled to approximately 80 °C.[7]

-

Unreacted acetone is removed by distillation and can be recycled.[7]

-

The remaining mixture is allowed to stand, leading to the separation of an organic layer and an aqueous layer.[7]

-

The aqueous layer, containing the catalyst, can be recycled for subsequent batches.[7]

-

The organic layer is then subjected to fractional distillation under vacuum to isolate the pure isophorone.[9]

-

Vapor-Phase Synthesis

Vapor-phase synthesis typically utilizes heterogeneous solid catalysts in a fixed-bed reactor. This method can offer advantages in terms of catalyst separation and continuous operation.

Detailed Experimental Protocol (Continuous Flow Process):

-

Catalyst Preparation: A solid base catalyst, such as a magnesium-aluminum composite oxide, is prepared. This can be achieved by co-precipitation of magnesium and aluminum nitrate solutions with a base, followed by drying and calcination at high temperatures (e.g., 350 °C).[6]

-

Reactor Setup: A fixed-bed reactor, typically a stainless steel tube, is packed with the prepared catalyst. The reactor is placed in a furnace to maintain the desired reaction temperature.

-

Reaction Execution:

-

Acetone is vaporized and fed into the reactor using a carrier gas (e.g., nitrogen) or by preheating.

-

The reaction is carried out at temperatures ranging from 220-350 °C at or slightly above atmospheric pressure.[6][10]

-

The flow rate of acetone is controlled to achieve a specific liquid hourly space velocity (LHSV).

-

-

Product Collection and Analysis:

-

The reactor effluent is cooled to condense the products.

-

The liquid product mixture is collected and analyzed using techniques like gas chromatography (GC) to determine the conversion of acetone and the selectivity for isophorone and other byproducts.

-

Experimental Workflow Diagram

Caption: General experimental workflows for liquid-phase and vapor-phase isophorone synthesis.

Quantitative Data and Catalyst Performance

The efficiency of isophorone synthesis is highly dependent on the reaction conditions and the catalyst employed. The following tables summarize quantitative data from various studies to allow for easy comparison.

Table 1: Liquid-Phase Synthesis of Isophorone

| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Acetone Conversion (%) | Isophorone Selectivity (%) | Isophorone Yield (%) | Reference |

| aq. KOH (0.7%) | 250 | 3.5 | 4 | - | - | 62.5 | [8] |

| aq. NaOH | 150 | - | 2 | 34.4 | 52 | - | [7] |

| aq. NaOH + Co-catalysts | 150 | 1.2 | 2 | 55.3 | 81 | - | [7] |

| aq. KOH (10 wt%) | 320 | 20 | - | - | 92 | >90 | [1] |

| aq. NaOH (10 wt%) | 320 | 20 | - | - | 93 | >90 | [1] |

Note: Co-catalysts in the cited study include MgO, Al₂O₃, CaO, BaO, and La.

Table 2: Vapor-Phase Synthesis of Isophorone

| Catalyst | Temperature (°C) | Pressure | Acetone Conversion (%) | Isophorone Selectivity (%) | Reference |

| Mg-Al Composite Oxide | 220 | Normal | 20.3 | 86.5 | [6] |

| Mg-Al Composite Oxide | 250 | Normal | 25.2 | 90.0 | [6] |

| Mg-Al Composite Oxide | 290 | Normal | 34.5 | 90.2 | [6] |

| MgO/Na-Y Zeolite | 350 | - | 16 | 38 | [11] |

| La₂O₃/Na-Y Zeolite | 350 | - | 14 | 56 | [11] |

| CaO or Ca(OH)₂ | 350-400 | - | - | - | [10] |

Conclusion

The synthesis of isophorone from acetone is a well-established industrial process with a rich and complex chemistry. This guide has provided a detailed overview of the reaction mechanism, comprehensive experimental protocols for both liquid and vapor-phase methods, and a comparative analysis of quantitative data from various catalytic systems. For researchers and professionals in drug development and related fields, a thorough understanding of this synthesis is crucial for leveraging isophorone as a versatile solvent and a key building block for more complex molecules. The choice between liquid and vapor-phase synthesis will ultimately depend on the specific requirements of the application, including scale, desired purity, and economic considerations. Further research into novel catalytic systems continues to offer opportunities for improving the efficiency and sustainability of isophorone production.

References

- 1. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. US20130261343A1 - Method for producing isophorone - Google Patents [patents.google.com]

- 6. Heterogeneous catalytic method for synthesis of isophorone from acetone - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102976910A - Environment-friendly and simple preparation method for synthesizing isophorone from acetone - Google Patents [patents.google.com]

- 8. The Liquid Phase Condensation of Acetone to Isophorone by One Step | Semantic Scholar [semanticscholar.org]

- 9. scribd.com [scribd.com]

- 10. US4535187A - Preparation of isophorone and mesityl oxide from acetone - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Isophorone

For Researchers, Scientists, and Drug Development Professionals

Core Identification

Isophorone, an α,β-unsaturated cyclic ketone, is a versatile chemical intermediate and solvent with significant applications across various scientific and industrial domains.[1] It is a colorless to yellowish liquid with a characteristic peppermint-like odor.[1]

Physicochemical Data

The following table summarizes the key quantitative properties of isophorone.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O | [3][4][5] |

| Molecular Weight | 138.21 g/mol | [3][4][5] |

| Boiling Point | 213-214 °C | [6] |

| Melting Point | -8 °C | [6][7] |

| Density | 0.923 g/mL at 25 °C | [6] |

| Vapor Pressure | 0.2 mmHg at 20 °C | [6] |

| Refractive Index | n20/D 1.476 | [6] |

| Water Solubility | 12 g/L | [6] |

| LogP | 1.67-1.7 at 20°C | [6] |

| Autoignition Temperature | 864 °F (462 °C) | [8] |

| Explosive Limits | 0.8-3.8% (V) | [6] |

Synthesis and Experimental Protocol

Isophorone is primarily produced on an industrial scale through the base-catalyzed self-condensation of acetone.[9][10][11][12] This reaction involves a complex network of steps, including the formation of several intermediates.[9][10][11][12]

General Experimental Protocol for Isophorone Synthesis

The liquid-phase synthesis of isophorone from acetone is a well-established method.[9]

Materials:

-

Acetone

-

Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (catalyst)

-

Reaction vessel equipped with a stirrer, condenser, and temperature control

-

Distillation apparatus

Procedure:

-

Acetone is fed into a reaction vessel.

-

An aqueous solution of a base catalyst, such as potassium hydroxide, is added to the acetone.

-

The mixture is heated under pressure to promote the aldol condensation reaction. Key intermediates formed during this process include diacetone alcohol, mesityl oxide, and 3-hydroxy-3,5,5-trimethylcyclohexan-1-one.[1]

-

The reaction is a complex equilibrium, and reaction conditions (temperature, pressure, catalyst concentration) are optimized to favor the formation of isophorone.

-

Following the reaction, the catalyst is neutralized.

-

The product mixture is then subjected to fractional distillation to separate isophorone from unreacted acetone, water, and byproducts. A side product of this synthesis is beta-isophorone, where the C=C group is not conjugated with the ketone.[1]

Applications in Research and Drug Development

Isophorone serves as a crucial building block and solvent in various applications relevant to the scientific and pharmaceutical fields.

-

Chemical Synthesis: Isophorone is a precursor for a wide range of valuable compounds.[9] Its derivatives are used in the synthesis of specialty polyamides and polyurethanes.[1] For instance, hydrogenation of isophorone yields 3,3,5-trimethylcyclohexanol, which is a precursor for sunscreens and has been used in the synthesis of vasodilator drugs.[1][9]

-

Drug Delivery: Isophorone diisocyanate (IPDI), a derivative of isophorone, has been investigated for crosslinking gelatin to create carriers for controlled drug release.[13] This modification alters the solubility and swelling characteristics of gelatin, making it a potential vehicle for delivering therapeutic agents.[13]

-

Biocatalysis: Engineered enzymes have been shown to regio- and stereo-selectively hydroxylate isophorone to (R)-4-hydroxyisophorone, a synthetic intermediate for pigments and drug molecules.[14]

-

Solvent Applications: Due to its high boiling point and excellent solvency for a wide range of polymers and resins, isophorone is used in coatings, inks, and adhesives.[5][15] This property can be relevant in the formulation of various research and pharmaceutical preparations.

Signaling Pathways and Logical Relationships

The synthesis of isophorone from acetone can be visualized as a multi-step chemical transformation. The following diagram illustrates this process.

Caption: Synthesis pathway of Isophorone from Acetone.

Safety and Toxicology

Isophorone is considered a hazardous substance and should be handled with appropriate safety precautions.

-

Exposure Routes: Inhalation and skin contact are primary routes of exposure.[16]

-

Acute Effects: Short-term exposure can cause irritation to the eyes, nose, and throat.[4] Higher concentrations can lead to dizziness, fatigue, and nausea.[4][16]

-

Chronic Effects: Long-term exposure may cause central nervous system effects, including dizziness and depression.[4]

-

Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified isophorone as a Group C, possible human carcinogen, based on animal studies.[4] It is suspected of causing cancer.[8][17]

-

Handling Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection.[17]

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the relevant SDS before handling isophorone.

References

- 1. Isophorone - Wikipedia [en.wikipedia.org]

- 2. Isophorone - IDLH | NIOSH | CDC [cdc.gov]

- 3. Isophorone [webbook.nist.gov]

- 4. epa.gov [epa.gov]

- 5. alphachem.biz [alphachem.biz]

- 6. cnluxichemical.com [cnluxichemical.com]

- 7. Isophorone - High purity solvent from the manufacturer PENPET [penpet.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. OPUS 4 | The Production of Isophorone [epb.bibl.th-koeln.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Isophorone: A High-Performance Solvent from Silver Fern Chemical [silverfernchemical.com]

- 16. nj.gov [nj.gov]

- 17. aglayne.com [aglayne.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isophorone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a versatile α,β-unsaturated cyclic ketone that sees widespread use as an industrial solvent and a key intermediate in chemical synthesis.[1] Its unique molecular structure, combining a cyclohexene ring with a ketone functional group and three methyl substituents, imparts a specific set of physical and chemical characteristics.[1] This technical guide provides a comprehensive overview of these properties, along with detailed methodologies for their determination and an exploration of isophorone's chemical reactivity and biological interactions. This information is curated to be a vital resource for researchers, scientists, and professionals in drug development who may encounter this compound in various applications, from formulation to synthesis.

Physical Properties of Isophorone

The physical properties of isophorone are critical to its application as a solvent and in defining its behavior in various chemical processes. A summary of these key quantitative data is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Isophorone

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O | [2][3] |

| Molecular Weight | 138.21 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Odor | Peppermint-like, camphor-like | [4][6][8] |

| Density | 0.923 g/mL at 25 °C | [5][9] |

| Melting Point | -8.1 °C (17.4 °F) | [6] |

| Boiling Point | 213-215.32 °C (415.4-419.58 °F) | [6][9] |

| Refractive Index (n²⁰/D) | 1.476 | [5][9] |

Table 2: Solubility and Partition Coefficient of Isophorone

| Property | Value | Reference(s) |

| Solubility in Water | 1.2 g/100 mL (12 g/L) | [6][9] |

| Solubility in Organic Solvents | Miscible with ether, acetone, hexane, dichloromethane, benzene, toluene, and alcohol | [3][6] |

| logP (Octanol/Water Partition Coefficient) | 1.67 - 1.70 | [9][10] |

Table 3: Flammability and Vapor Properties of Isophorone

| Property | Value | Reference(s) |

| Flash Point | 84 °C (183 °F) (closed cup) | [11] |

| Autoignition Temperature | 460 °C (860 °F) | [11][12] |

| Vapor Pressure | 0.2 - 0.3 mmHg at 20 °C | [6][9] |

| Vapor Density | 4.77 (Air = 1) | [8][9] |

| Explosive Limits in Air | 0.8% - 3.8% by volume | [9][11] |

Chemical Properties and Reactivity

Isophorone's chemical behavior is dictated by the presence of an α,β-unsaturated ketone functional group. This arrangement makes it susceptible to a variety of chemical transformations, positioning it as a valuable intermediate in organic synthesis.

Key Reactions of Isophorone:

-

Hydrogenation: The double bond and the ketone can be selectively or fully reduced. Hydrogenation can yield 3,3,5-trimethylcyclohexanone or further to 3,3,5-trimethylcyclohexanol, a precursor for sunscreens and other chemicals.[4]

-

Epoxidation: Reaction with basic hydrogen peroxide leads to the formation of isophorone oxide.[6]

-

Hydrocyanation: The addition of hydrogen cyanide across the double bond, followed by reductive amination, produces isophorone diamine. This diamine is a crucial monomer for the production of isophorone diisocyanate (IPDI), which is used in the synthesis of polyurethanes.[4]

-

Photodimerization: When exposed to sunlight in aqueous solutions, isophorone can undergo a [2+2] cycloaddition to form various photodimers.[6]

-

Condensation Reactions: Isophorone itself is synthesized through the self-condensation of three molecules of acetone in the presence of a base like potassium hydroxide.[13]

Isophorone is generally stable but should be stored away from strong acids, strong bases, and strong oxidizing agents to prevent potentially vigorous reactions.[9]

Experimental Protocols for Property Determination

The determination of the physical and chemical properties of isophorone relies on standardized experimental protocols to ensure accuracy and reproducibility. The following are overviews of the methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for this determination is outlined in OECD Guideline 103.

-

Principle: A small amount of the liquid is heated, and the temperature at which it boils and its vapor condenses is recorded. Corrections for atmospheric pressure are applied to determine the normal boiling point.

-

Apparatus: A distillation flask, condenser, thermometer, and a heating source are typically used.

-

Procedure (Simplified):

-

The isophorone sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the temperature of the vapor.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed.

-

Determination of Density

Density is the mass per unit volume of a substance. For liquids like isophorone, a pycnometer or a digital density meter is commonly used, following principles outlined in methods like OECD Guideline 109.

-

Principle: The mass of a precisely known volume of the liquid is measured at a specific temperature.

-

Apparatus: A pycnometer (a glass flask with a precise volume) and an analytical balance.

-

Procedure (Simplified using a Pycnometer):

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with isophorone, ensuring no air bubbles are trapped.

-

The filled pycnometer is brought to a constant temperature in a water bath.

-

The pycnometer is reweighed.

-

The density is calculated by dividing the mass of the isophorone by the volume of the pycnometer.

-

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a common technique, as described in OECD Guideline 105.

-

Principle: A surplus of the substance is agitated in a solvent for a prolonged period to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined.

-

Apparatus: A flask, a shaker or stirrer, a centrifuge, and an analytical instrument (e.g., gas chromatograph) to measure the concentration.

-

Procedure (Simplified):

-

An excess amount of isophorone is added to a known volume of the solvent (e.g., water) in a flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The undissolved portion is separated from the solution by centrifugation.

-

The concentration of isophorone in the clear supernatant is measured using a suitable analytical technique.

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. Standardized methods like ASTM D93 (Pensky-Martens Closed Cup) are used.[12]

-

Principle: The liquid is heated in a closed cup, and a small flame is periodically introduced into the vapor space. The temperature at which a flash is observed is the flash point.[12]

-

Apparatus: A Pensky-Martens closed-cup tester.[12]

-

Procedure (Simplified):

-

The sample is placed in the test cup of the apparatus.

-

The sample is heated at a controlled rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is applied.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[12]

-

Visualizations

Synthesis of Isophorone

The industrial production of isophorone involves the self-aldol condensation of acetone. This process is a classic example of base-catalyzed condensation and cyclization reactions.

Caption: Synthesis pathway of isophorone from acetone.

Potential Toxicological Interactions of Isophorone

While not a primary therapeutic agent, understanding the toxicological profile of isophorone is crucial for safety assessment in any application. Chronic exposure can lead to effects on various organs.

Caption: Potential toxicological targets of isophorone.

Conclusion

Isophorone possesses a well-defined set of physical and chemical properties that make it a highly effective solvent and a versatile chemical intermediate. Its moderate volatility, high solvency, and the reactivity of its α,β-unsaturated ketone moiety are key to its utility. For researchers and professionals in drug development, a thorough understanding of these properties is essential for its safe handling, its use in formulations, and its potential as a starting material in the synthesis of more complex molecules. The standardized methods for property determination provide a robust framework for quality control and regulatory compliance. While isophorone itself is not a therapeutic agent, knowledge of its toxicological profile is paramount to ensure occupational safety and to assess the risk associated with its use in any stage of research and development.

References

- 1. Interactions of Isophorone Derivatives with DNA: Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Isophorone diisocyanate | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. scimed.co.uk [scimed.co.uk]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 10. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 11. Table 1.1, Representative methods for the detection and quantification of isophorone in various matrices - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 13. HEALTH EFFECTS - Toxicological Profile for Isophorone - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Isophorone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a versatile, cyclic, unsaturated ketone widely utilized as a solvent and a chemical intermediate in numerous industrial applications, including the formulation of coatings, inks, adhesives, and pesticides.[1][2] Its unique molecular structure contributes to its excellent solvency for a wide range of organic materials. This technical guide provides a comprehensive overview of the solubility of isophorone in various organic solvents, presenting available quantitative data, outlining experimental protocols for solubility determination, and illustrating a typical experimental workflow.

Quantitative Solubility Data

The following table summarizes the qualitative solubility and miscibility of isophorone in several classes of organic solvents based on recurring information in technical literature.

| Solvent Class | Representative Solvents | Solubility/Miscibility with Isophorone |

| Alcohols | Methanol, Ethanol | Miscible[1] |

| Ketones | Acetone | Miscible[6] |

| Esters | Ethyl Acetate | Soluble[4] |

| Aromatic Hydrocarbons | Benzene, Toluene | Miscible[1][7] |

| Aliphatic Hydrocarbons | Hexane, n-Heptane | Soluble[7][8] |

| Chlorinated Solvents | Dichloromethane | Soluble[7] |

| Ethers | Diethyl Ether | Miscible[1] |

| Other | Dimethyl Sulfoxide (DMSO) | Soluble[9] |

Hansen Solubility Parameters